molecular formula C10H12N2 B13440941 (2-Methyl-1H-indol-6-yl)methanamine

(2-Methyl-1H-indol-6-yl)methanamine

Cat. No.: B13440941
M. Wt: 160.22 g/mol
InChI Key: XFDJTZHMJBBKHD-UHFFFAOYSA-N
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Description

(2-Methyl-1H-indol-6-yl)methanamine is an organic compound with the molecular formula C10H12N2 and a molecular weight of 160.22 g/mol . It is a derivative of indole, a heterocyclic aromatic organic compound that is widely recognized for its presence in many natural products and pharmaceuticals. This compound is characterized by the presence of a methyl group at the 2-position and an amine group at the 6-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (2-Methyl-1H-indol-6-yl)methanamine involves a one-pot, three-component Fischer indolisation–N-alkylation sequence . This method is rapid, operationally straightforward, and generally high yielding. It utilizes readily available building blocks such as aryl hydrazines, ketones, and alkyl halides to generate densely substituted indole products. The reaction conditions often involve microwave irradiation to achieve short reaction times.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized versions of the Fischer indolisation–N-alkylation sequence. These methods are designed to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-1H-indol-6-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted indole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can have different functional groups such as hydroxyl, alkyl, and acyl groups.

Mechanism of Action

The mechanism of action of (2-Methyl-1H-indol-6-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects . For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methyl-1H-indol-6-yl)methanamine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. The presence of the methyl group at the 2-position and the amine group at the 6-position allows for unique interactions with molecular targets, making it a valuable compound in research and development.

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

(2-methyl-1H-indol-6-yl)methanamine

InChI

InChI=1S/C10H12N2/c1-7-4-9-3-2-8(6-11)5-10(9)12-7/h2-5,12H,6,11H2,1H3

InChI Key

XFDJTZHMJBBKHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C=C(C=C2)CN

Origin of Product

United States

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